molecular formula C9H14ClNO B13861791 (S)-3-Amino-1-phenylpropan-1-ol hydrochloride

(S)-3-Amino-1-phenylpropan-1-ol hydrochloride

Cat. No.: B13861791
M. Wt: 187.66 g/mol
InChI Key: GWAJWRXFIVOHTE-FVGYRXGTSA-N
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Description

(S)-3-Amino-1-phenylpropan-1-ol hydrochloride is a chiral organic compound of significant interest in medicinal and synthetic chemistry. The compound features both amino and hydroxyl functional groups on a propanol backbone attached to a phenyl ring, making it a versatile scaffold or intermediate for chemical synthesis . Its (S)-enantiomer-specific structure is particularly valuable for producing optically active pharmaceutical products, as the chirality of a molecule is often critical for its biological activity and interaction with enzyme systems . Research into this compound and its derivatives is often directed towards the development of new pharmacologically active agents. Structurally similar 1-phenylpropanolamine compounds are known to act as sympathomimetic agents, functioning as norepinephrine releasing agents . Furthermore, the 3-amino-1-phenylpropanol structure is a key motif in certain compounds used in pharmaceutical formulations . As a chiral building block, (S)-3-Amino-1-phenylpropan-1-ol hydrochloride can be utilized in asymmetric synthesis to create molecules with high enantiomeric purity . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

(1S)-3-amino-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1

InChI Key

GWAJWRXFIVOHTE-FVGYRXGTSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN)O.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The preparation of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride typically involves:

Asymmetric Reduction and Reductive Amination

A prominent method involves the asymmetric catalytic reduction of 3-oxo-1-phenylpropan-1-ol derivatives using chiral catalysts (e.g., chiral Cu(II) complexes) under controlled temperature and hydrogen pressure. This approach achieves high enantiomeric excess (ee) favoring the (S)-enantiomer.

Key reaction parameters:

Step Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Reference
Amination Chiral Cu(II) catalyst, NH₃, 50°C, H₂ gas 65–75 90–95% ,
Hydrochloride salt formation HCl (g), ethanol, 0°C, crystallization >90 98% (after recrystallization)

The reductive amination proceeds by reacting the ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation, yielding the chiral amino alcohol intermediate. The hydrochloride salt is then formed by treatment with hydrochloric acid, improving aqueous solubility and crystallinity.

Resolution via Chiral Phthalic Semiester Intermediates

Another method involves the preparation of racemic 3-hydroxy-3-phenylpropanol derivatives, which are then acylated with phthalic anhydride to form racemic phthalic semiesters. These semiesters undergo resolution by reaction with chiral amines, forming diastereomeric salts that can be separated by crystallization.

Process steps:

  • Acylation of racemic alcohol with phthalic anhydride.
  • Resolution with chiral amine to isolate enantiomerically pure phthalic semiester.
  • Reaction of pure semiester with ammonia or amines (often with iodide ion catalysis and phase transfer catalysts) to yield enantiomerically pure (S)-3-amino-1-phenylpropan-1-ol.
  • Hydrochloride salt formation.

This method is advantageous for producing enantiomerically pure compounds on an industrial scale.

Hydrogenation of Halogenated Precursors

According to patent KR101644016B1, optically active 3-amino-1-phenylpropanol derivatives can be prepared by hydrogenation of halogenated intermediates under controlled temperature and pressure with continuous hydrogen supply. This method enables the preparation of enantiomerically enriched products with good yields.

Extraction and Purification

Following synthesis, the freebase amino alcohol is typically converted into its hydrochloride salt by treatment with gaseous HCl or ethanolic HCl solution. Crystallization from polar solvents such as ethanol/water mixtures enhances purity and enantiomeric excess.

Liquid-liquid extraction with chlorinated solvents (dichloromethane, chloroform) is often used to remove impurities, followed by recrystallization using anti-solvents like hexane or cyclohexane to obtain high-purity hydrochloride salts.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Notes References
Asymmetric catalytic reduction Chiral Cu(II) catalyst, NH₃, H₂, 50°C 65–75 90–95% Followed by HCl salt formation ,
Resolution via phthalic semiester Phthalic anhydride, chiral amine, phase transfer catalyst, iodide ions 60–80 >98% Industrial scalability
Hydrogenation of halogenated precursor Halogenated intermediate, H₂ gas, 30–70°C, 0.7–1.0 MPa 50–70 Not specified Continuous hydrogen supply, patent method ,
Reductive amination Ketone + NH₃ + reducing agent (e.g., NaBH₃CN) Variable Variable Common laboratory method

Research Discoveries and Advances

  • The use of chiral copper catalysts has been demonstrated to provide high enantiomeric purity and yield, making it a preferred method for pharmaceutical intermediate synthesis.
  • Phase transfer catalysis combined with iodide ion catalysis enhances reaction rates and selectivity in the amination step from phthalic semiester intermediates.
  • Optimization of crystallization conditions for hydrochloride salts significantly improves enantiomeric purity, with reported ee values reaching above 98%.
  • Hydrogenation methods under controlled pressure and temperature offer scalable routes for industrial production.
  • The compound’s hydrochloride salt form improves aqueous solubility and stability , facilitating its use in pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-phenylpropanal or 3-phenylpropanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Pharmaceutical Applications

(S)-3-Amino-1-phenylpropan-1-ol hydrochloride is primarily utilized as a building block in the synthesis of several pharmaceutical compounds. Notable drugs that incorporate this compound include:

  • Fluoxetine : An antidepressant commonly known as Prozac, which is used to treat major depressive disorder, bulimia nervosa, and obsessive-compulsive disorder.
  • Nisoxetine : A selective norepinephrine reuptake inhibitor used in the treatment of depression and anxiety disorders.
  • Tomoxetine : A medication used for attention deficit hyperactivity disorder (ADHD).

These drugs utilize (S)-3-amino-1-phenylpropan-1-ol hydrochloride due to its chiral properties, which are essential for the biological activity of these medications .

Synthetic Intermediates

The compound is also significant in organic synthesis as it can be transformed into various derivatives that are valuable in creating complex molecules. For instance, it can be converted into:

  • Amino alcohols : These compounds are crucial in the synthesis of chiral ligands and catalysts used in asymmetric synthesis.
  • Chiral building blocks : The optically active nature of (S)-3-amino-1-phenylpropan-1-ol hydrochloride allows it to be employed in the production of other chiral compounds, which are important in drug development and agrochemicals .

Case Study 1: Synthesis of Fluoxetine

A detailed synthesis route for fluoxetine involves the use of (S)-3-amino-1-phenylpropan-1-ol hydrochloride as a precursor. The process includes several steps such as protection of functional groups, formation of key intermediates, and subsequent reactions leading to the final drug product. This method highlights the efficiency and effectiveness of using (S)-3-amino-1-phenylpropan-1-ol hydrochloride in pharmaceutical manufacturing .

Case Study 2: Development of Selective Norepinephrine Reuptake Inhibitors

Research has demonstrated that derivatives of (S)-3-amino-1-phenylpropan-1-ol hydrochloride exhibit selective inhibition properties towards norepinephrine reuptake. This property has been exploited to develop new antidepressants with improved efficacy and safety profiles compared to traditional SSRIs (selective serotonin reuptake inhibitors) like fluoxetine .

Data Table: Comparison of Pharmaceutical Compounds Derived from (S)-3-Amino-1-phenylpropan-1-ol Hydrochloride

Compound NameTherapeutic UseMechanism of Action
FluoxetineDepression, OCD, BulimiaSelective serotonin reuptake inhibitor
NisoxetineDepression, AnxietySelective norepinephrine reuptake inhibitor
TomoxetineADHDNorepinephrine reuptake inhibitor

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s molecular targets and pathways vary based on its structural modifications and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogenation of the phenyl ring significantly alters electronic and steric properties. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent
(S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride 1213312-07-2 $ \text{C}9\text{H}{11}\text{BrClNO} $ ~284.56 (estimated) 4-Bromophenyl
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 1213160-13-4 $ \text{C}9\text{H}{13}\text{ClFNO} $ 205.66 4-Fluorophenyl
  • 4-Fluorophenyl derivative : Fluorine’s high electronegativity increases polarity, improving aqueous solubility compared to the brominated analogue. NMR studies suggest fluorine’s electron-withdrawing effect deshields neighboring protons, shifting chemical shifts predictably .

Trifluoromethyl-Substituted Analogues

The trifluoromethyl ($ \text{CF}_3 $) group profoundly impacts physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride 787615-24-1 $ \text{C}{10}\text{H}{11}\text{ClF}_3\text{NO} $ 255.66 4-Trifluoromethylphenyl
  • The $ \text{CF}_3 $ group is highly electronegative and lipophilic, increasing metabolic resistance and membrane permeability. Its strong electron-withdrawing nature alters the electronic environment of the aromatic ring, which could modulate receptor binding kinetics .

Variants with Modified Propanol Backbones

Structural modifications to the propanol chain influence stereochemical and reactive properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Feature
(S)-1-Amino-3-chloro-2-propanol Hydrochloride N/A $ \text{C}3\text{H}9\text{Cl}_2\text{NO} $ 158.02 (calculated) Chloro substitution at C3
(S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride 1255946-09-8 $ \text{C}3\text{H}7\text{ClF}_3\text{NO} $ 183.55 Trifluoromethyl at C3
  • Trifluoropropanol derivative: The $ \text{CF}_3 $ group at C3 increases steric hindrance and electron deficiency, which may reduce nucleophilic reactivity at the amino group .

Biological Activity

(S)-3-Amino-1-phenylpropan-1-ol hydrochloride, a chiral amine with the chemical formula C₉H₁₃ClN₂O, is recognized for its significant biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This compound's structure includes an amino group, a phenyl group, and a propanol backbone, with the (S)-enantiomer typically being the bioactive form.

Research indicates that (S)-3-Amino-1-phenylpropan-1-ol hydrochloride can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine . This modulation suggests potential applications in treating mood disorders and other neurological conditions. The compound's ability to interact with various receptors and enzymes is crucial for understanding its pharmacokinetics and pharmacodynamics.

Neurotransmitter Modulation

The compound acts as a modulator of neurotransmitter systems. Studies have shown that it may affect serotonin and norepinephrine levels, which are critical in mood regulation and anxiety disorders.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds structurally similar to (S)-3-Amino-1-phenylpropan-1-ol hydrochloride. For instance, related compounds have demonstrated significant in vitro antiproliferative activities against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 10 to 33 nM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride is essential for optimizing its biological activity. Modifications to its structure can significantly impact its efficacy. A comparative analysis of similar compounds reveals the following:

Compound NameStructure FeaturesUnique Properties
3-Amino-1-butanolShorter alkyl chainPotential use in synthesizing larger molecules
2-Amino-2-methylpropanolBranched alkyl structureEnhanced solubility and bioavailability
4-AminobutanolAdditional amino groupDifferent binding affinities affecting biological activity
PhenylethylamineSimilar phenyl structureKnown stimulant effects; used in various therapeutic contexts

The specific stereochemistry of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride is critical, as it influences its interactions within biological systems compared to these structurally similar compounds.

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinities of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride with various receptors. These studies are crucial for predicting how the compound behaves in biological systems and its potential therapeutic applications.

Stability Tests

Stability studies indicate that (S)-3-Amino-1-phenylpropan-1-ol hydrochloride exhibits resilience under various conditions, which is vital for its development as a pharmaceutical agent. For instance, stability assessments in biological media have shown promising results regarding its half-life and degradation profile .

Q & A

Q. Critical Factors :

  • Temperature control (<0°C for acid-sensitive steps) to minimize racemization.
  • Solvent polarity (e.g., methanol vs. DMF) impacts reaction kinetics and stereochemical outcomes.
  • Catalyst loading (1–5 mol%) balances cost and efficiency.
MethodYield (%)Enantiomeric Excess (ee, %)Key Conditions
Reductive Amination65–7592–98H₂ (50 psi), Ru-BINAP, MeOH
Enzymatic Resolution40–50>99Lipase PS, pH 7.5, 25°C

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and purity. Key signals: δ 7.3–7.5 ppm (aromatic protons), δ 3.8–4.2 ppm (hydroxyl and amino groups).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 216.08 Da).
  • HPLC with Chiral Columns : Measures enantiomeric purity (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10).
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives.

Q. Methodological Note :

  • For HPLC, optimize mobile phase pH (2.5–3.5) to enhance peak resolution.
  • Use deuterated DMSO for NMR to prevent hydroxyl proton exchange.

Advanced Research Question

  • Step-wise Optimization :
    • Step 1 (Ketone Formation) : Use mild oxidizing agents (e.g., Dess-Martin periodinane) to avoid over-oxidation.
    • Step 2 (Reductive Amination) : Employ low-temperature (−10°C) and chiral catalysts (e.g., (S)-Proline derivatives).
  • Racemization Mitigation :
    • Avoid prolonged exposure to acidic/basic conditions.
    • Use aprotic solvents (e.g., THF) for amine protection/deprotection.
  • In-line Monitoring : FTIR or Raman spectroscopy tracks intermediate stability.

Case Study :
A 3-step synthesis achieved 68% overall yield and 97% ee by:

Protecting the hydroxyl group with TBSCl.

Performing reductive amination at −15°C.

Deprotecting with HF-pyridine.

Advanced Research Question

  • Replication under Controlled Conditions :
    • Standardize assay parameters (e.g., cell line passage number, incubation time).
    • Validate compound purity (≥98% by HPLC) and stereochemical integrity.
  • Analytical Harmonization :
    • Use identical reference standards (e.g., USP-grade).
    • Cross-validate IC₅₀ values via orthogonal assays (e.g., fluorescence polarization vs. SPR).
  • Data Triangulation :
    • Compare results across in vitro (enzyme inhibition), ex vivo (tissue models), and in silico (docking studies) platforms.

Example : Discrepancies in serotonin receptor binding affinity (Ki = 50 nM vs. 120 nM) were resolved by confirming the absence of racemization (<1% (R)-enantiomer) in the test batch .

How does the solubility and stability of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride vary under different pH and temperature conditions?

Basic Research Question

  • Solubility Profile :

    SolventSolubility (mg/mL, 25°C)
    Water120 ± 5
    Methanol85 ± 3
    Ethanol45 ± 2
    DMSO<1
  • Stability :

    • pH 2–6 : Stable for >24 hours (t₁/₂ = 48 hours at 25°C).
    • pH >8 : Rapid degradation (t₁/₂ = 2 hours) due to hydroxyl group deprotonation.
    • Thermal Stability : Decomposes above 150°C (TGA data).

Q. Storage Recommendations :

  • Lyophilized form at −20°C under argon.
  • Aqueous solutions: Use within 12 hours or buffer at pH 4.

Advanced Research Question

  • Mechanistic Insights :
    • The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Asp32 in proteases).
    • The phenyl group participates in π-π stacking with aromatic residues (e.g., Tyr452 in kinases).
  • Applications :
    • Enzyme Inhibition : Competitive inhibition of β-secretase (IC₅₀ = 1.2 µM).
    • Receptor Modulation : Partial agonism at GABAₐ receptors (EC₅₀ = 8.5 µM).

Q. Experimental Design :

  • Use fluorescence quenching assays to map binding pockets.
  • Perform molecular dynamics simulations (AMBER force field) to predict binding modes.

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